Spectroscopic Data Analysis of Lupiwighteone: A Technical Guide
Spectroscopic Data Analysis of Lupiwighteone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupiwighteone, an isoflavone (B191592) primarily isolated from plants of the Flemingia and Glycyrrhiza genera, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the spectroscopic analysis of Lupiwighteone, focusing on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques. The guide is intended to serve as a resource for researchers engaged in the isolation, identification, and quantitative analysis of this promising natural compound.
Spectroscopic Data of Lupiwighteone
However, based on the known isoflavone structure of Lupiwighteone, a general outline of the expected spectroscopic data can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like Lupiwighteone.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of Lupiwighteone is expected to exhibit signals corresponding to its distinct structural motifs:
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Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the A and B rings of the isoflavone core. The splitting patterns of these signals (singlets, doublets, triplets) would provide information about the substitution pattern on the aromatic rings.
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Isoflavone Core Protons: A characteristic singlet for the proton at the C2 position of the γ-pyrone ring.
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Prenyl Group Protons: Signals corresponding to the vinyl proton, the methylene (B1212753) protons, and the two methyl groups of the 3,3-dimethylallyl (prenyl) substituent.
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Hydroxyl Protons: Broad singlets corresponding to the phenolic hydroxyl groups, the chemical shifts of which can be influenced by the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule:
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Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the C4 carbonyl carbon of the γ-pyrone ring.
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Aromatic and Olefinic Carbons: A series of signals in the region of δ 100-165 ppm for the carbons of the aromatic rings and the double bonds of the isoflavone core and the prenyl group.
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Aliphatic Carbons: Signals in the upfield region corresponding to the methylene and methyl carbons of the prenyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of Lupiwighteone in plant extracts and pharmaceutical formulations. A validated HPLC method would provide crucial data for quality control and pharmacokinetic studies.
Expected HPLC Data:
A typical reversed-phase HPLC analysis of Lupiwighteone would yield a chromatogram with a distinct peak corresponding to the compound. The key quantitative data from a validated HPLC method would include:
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Retention Time (t_R_): The specific time at which Lupiwighteone elutes from the column under defined chromatographic conditions.
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Peak Area/Height: Proportional to the concentration of Lupiwighteone in the sample, used for quantification against a standard curve.
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Purity Index: Determined using a photodiode array (PDA) detector to assess the homogeneity of the peak.
Experimental Protocols
Detailed, validated experimental protocols for the NMR and HPLC analysis of Lupiwighteone are not extensively reported. However, the following sections provide generalized methodologies that can be adapted and validated for the specific analysis of this compound.
NMR Analysis Protocol (General)
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Sample Preparation:
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Dissolve an accurately weighed amount of purified Lupiwighteone (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d_6_, Methanol-d_4_, or Acetone-d_6_) in an NMR tube.
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The choice of solvent is critical and can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
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Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
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2D NMR (for complete structural assignment):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different structural fragments.
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Data Processing and Analysis:
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Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of Lupiwighteone.
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HPLC Analysis Protocol (General Method for Isoflavones)
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Sample Preparation:
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Standard Solution: Prepare a stock solution of high-purity Lupiwighteone standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.
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Sample Solution: Extract Lupiwighteone from the plant material or dissolve the formulated product in a suitable solvent. The extraction method may involve techniques such as sonication or maceration. Filter the sample solution through a 0.45 µm syringe filter before injection.
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Instrumentation and Conditions:
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HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for isoflavone analysis.
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Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of Lupiwighteone from other components in the sample matrix.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
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Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λ_max_) of Lupiwighteone, which is typically in the range of 250-270 nm for isoflavones.
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Method Validation (as per ICH Guidelines):
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Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
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Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
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Accuracy: Determine the closeness of the test results obtained by the method to the true value.
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Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
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Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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Quantification:
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Construct a calibration curve by plotting the peak area of the Lupiwighteone standard against its concentration.
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Determine the concentration of Lupiwighteone in the sample by interpolating its peak area on the calibration curve.
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Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of Lupiwighteone.
Signaling Pathway
Lupiwighteone has been reported to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of Lupiwighteone.
Conclusion
Lupiwighteone is a natural product with significant therapeutic potential. A thorough understanding of its spectroscopic properties is essential for its continued development as a pharmaceutical agent. While detailed, publicly available quantitative NMR and HPLC data are currently limited, this guide provides a foundational understanding of the expected spectroscopic characteristics and outlines general methodologies for its analysis. The provided diagrams offer a visual representation of the analytical workflow and a key mechanism of its biological action. It is anticipated that as research on Lupiwighteone progresses, more comprehensive spectroscopic data will become available, further aiding in its development and application.
